Silver-catalyzed ketonization and double intramolecular cyclization: This method employs ortho-alkynylarylketones as precursors and utilizes a silver catalyst to promote the formation of polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation, leading to the formation of 3,4-dihydro-2H-benzo[h]chromen-2-one derivatives [].
Enantioselective intramolecular O-arylation: This method involves palladium-catalyzed coupling reactions to achieve desymmetrization of 2-(2-haloaryl)propane-1,3-diols. The intramolecular asymmetric aryl C-O coupling reaction leads to the formation of chiral (3,4-dihydro-2H-chromen-3-yl)methanols [].
(3E)-3-{(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene}-3,4-dihydro-2H-chromen-4-one: X-ray crystallography revealed that the (dimethylamino)phenyl ring and the chromanone ring system are linked via an α-β unsaturated carbon bridge. The tetrahydro-4H-pyran-4-one ring in the chromanone moiety adopts a sofa conformation [].
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: X-ray crystallography showed that the benzene ring, the fluorine atom, and the oxygen atom of the dihydropyran ring are essentially coplanar. The dihydropyran ring adopts a half-chair conformation [].
Acid-catalyzed reactions: Under acidic conditions, ortho-alkynylarylketones can be converted to fluorenone derivatives. This transformation proceeds through the formation of indenone analogs, followed by the generation of a para-quinone methide intermediate and intramolecular cyclization [].
Mannich-type condensation–cyclization: This reaction allows the synthesis of 3,4-dihydro-2H-1,3-oxazine derivatives of bakuchiol. The reaction involves bakuchiol, formaldehyde, and appropriate primary amines [].
CFTR correction: 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) acts as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is believed to increase the levels of functional CFTR protein at the cell surface, thereby improving chloride ion transport in cystic fibrosis patients [].
Acid pump antagonism: N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) functions as a potent and selective acid pump antagonist. It binds to and inhibits the H+,K+-ATPase enzyme, which is responsible for gastric acid secretion [].
Antioxidant and neuroprotective effects: N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) exhibits antioxidant and neuroprotective effects. It has been shown to scavenge reactive oxygen species (ROS), inhibit lipid peroxidation, and activate the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival [, ].
Treatment of cystic fibrosis: ABBV/GLPG-2222 is currently in clinical trials for treating cystic fibrosis [].
Treatment of gastroesophageal reflux disease: PF-03716556, a potent and selective acid pump antagonist, has potential applications in treating gastroesophageal reflux disease [].
Antimicrobial agents: Several 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives have exhibited moderate to excellent antimicrobial activities against both bacterial and fungal strains [].
Anti-inflammatory agents: (S)-(+)-3-(3,4-dihydroxy-phenyl)-acrylic acid 2,2-dimethyl-8-oxo-3,4-dihydro-2H,8H-pyrano[3,2-g]chromen-3-yl-ester, a novel (S)-(+)-decursin derivative, has demonstrated anti-inflammatory effects in a mouse model of asthma [].
Neuroprotective agents: N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) shows neuroprotective potential against excitotoxicity and oxidative stress [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2